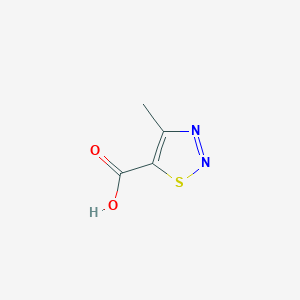

4-甲基-1,2,3-噻二唑-5-羧酸

概述

描述

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, also known as MTDC, is an organic compound first synthesized in 1962. It is a versatile compound with a wide range of applications in the scientific research field. MTDC is an important intermediate in the synthesis of several pharmaceuticals and has been used in many areas of research, including biochemistry, physiology, and pharmacology.

科学研究应用

抗菌活性

4-甲基-1,2,3-噻二唑-5-羧酸及其衍生物显示出显著的抗菌活性,特别是针对革兰氏阳性细菌 . 这使其成为开发新型抗菌剂的潜在候选药物。

新型衍生物的合成

该化合物可作为合成一系列新型衍生物的前体 . 这些衍生物可以进一步研究其在科学和医学各个领域的潜在应用。

亲脂性研究

4-甲基-1,2,3-噻二唑-5-羧酸及其衍生物可用于亲脂性研究 . 了解化合物的亲脂性对于药物设计至关重要,因为它影响着药物的吸收、分布、代谢和排泄。

构效关系研究

该化合物可用于构效关系 (SAR) 研究 . SAR 研究在药物化学中对于设计新型治疗剂非常重要。

抗癌活性

1,3,4-噻二唑部分,是 4-甲基-1,2,3-噻二唑-5-羧酸的结构组成部分,与抗癌活性有关 . 因此,该化合物及其衍生物可以探索其潜在的抗癌特性。

抗糖尿病活性

含有 1,3,4-噻二唑部分的化合物也显示出抗糖尿病活性 . 这表明 4-甲基-1,2,3-噻二唑-5-羧酸可以被研究用于潜在的糖尿病治疗。

降压活性

1,3,4-噻二唑部分与降压活性有关 . 这意味着 4-甲基-1,2,3-噻二唑-5-羧酸及其衍生物可以研究其治疗高血压的潜力。

抗炎活性

具有 1,3,4-噻二唑结构的化合物已显示出抗炎特性 . 这表明 4-甲基-1,2,3-噻二唑-5-羧酸可能是开发新型抗炎药物的潜在候选药物。

作用机制

Target of Action

The primary targets of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are primarily bacterial cells, particularly Gram-positive bacteria . The compound interacts with these cells to exert its antimicrobial effects .

Mode of Action

It is known that the compound interacts with its bacterial targets, leading to changes that inhibit their growth and proliferation

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis or protein production .

Result of Action

The primary result of the action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is the inhibition of bacterial growth and proliferation . This is evidenced by its antimicrobial activity, particularly against Gram-positive bacteria .

生化分析

Biochemical Properties

The biochemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are largely due to its interactions with various biomolecules. It has been observed to have potential antimicrobial effects, particularly against Gram-positive bacteria

Cellular Effects

Its antimicrobial activity suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is not well-defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

4-methylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHHQOYLPBUYHQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

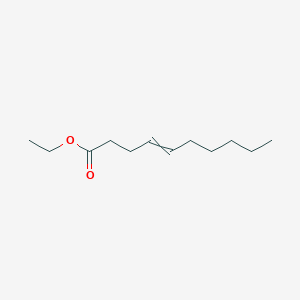

CC1=C(SN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362538 | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-21-0 | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in inducing systemic acquired resistance (SAR) in plants?

A: While the exact mechanism remains under investigation, research suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), a metabolite of the plant activator tiadinil, triggers SAR independently of salicylic acid accumulation. [, ] This suggests that SV-03 activates the SAR signaling pathway at a point downstream of salicylic acid, potentially interacting with other signaling molecules or regulatory elements. [] Further research is needed to fully elucidate the specific targets and downstream effects of SV-03 within the plant's immune response.

Q2: How does the structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives affect their antimicrobial activity?

A: Studies exploring the structure-activity relationship (SAR) of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown that modifications to the molecule can significantly impact its antimicrobial activity. [] For instance, introducing a 5-nitro-2-furoyl moiety at a specific position resulted in a derivative (compound 15) with potent activity against Gram-positive bacteria. [] This highlights the importance of specific structural features in influencing the molecule's interaction with bacterial targets and its overall efficacy.

Q3: Beyond its potential as a plant activator and antimicrobial agent, are there other applications for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?

A: Researchers have investigated the use of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a building block for various compounds with potential applications beyond plant science and antimicrobial research. For example, it has been incorporated into the synthesis of novel O,O-diethyl N-{4-methyl-[1,2,3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates, some of which exhibited promising herbicidal activity. [] This demonstrates the versatility of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a scaffold for developing compounds with diverse biological activities.

Q4: What analytical techniques are commonly employed to characterize and quantify 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?

A: Various analytical techniques are used to study 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. Spectroscopic methods like infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (C13 NMR), and mass spectrometry (MS) are crucial for structural characterization. [, ] Additionally, elemental analysis helps determine the elemental composition. [] Furthermore, techniques like high-performance liquid chromatography (HPLC) can be employed to quantify these compounds in various matrices, playing a crucial role in pharmacokinetic studies and quality control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)